molecular formula C20H18F3N5O2 B2558824 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 946273-34-3

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2558824
CAS No.: 946273-34-3
M. Wt: 417.392
InChI Key: GZYCRZUUNUHINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the urea-based family of small molecules, characterized by a central urea linkage (-NH-CO-NH-) connecting two aromatic or heteroaromatic groups. The key structural features include:

  • Pyrimidine moiety: A 6-methoxy-2-methylpyrimidin-4-yl group attached via an amino (-NH-) linker to a phenyl ring.
  • Trifluoromethylphenyl group: A 2-(trifluoromethyl)phenyl substituent on the opposite urea nitrogen.
    The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the pyrimidine ring contributes to hydrogen bonding and π-π stacking interactions, common in kinase inhibitors .

Properties

IUPAC Name

1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O2/c1-12-24-17(11-18(25-12)30-2)26-13-7-9-14(10-8-13)27-19(29)28-16-6-4-3-5-15(16)20(21,22)23/h3-11H,1-2H3,(H,24,25,26)(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYCRZUUNUHINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a complex structure that integrates a pyrimidine moiety with various functional groups, contributing to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C20H18F3N5O2C_{20}H_{18}F_{3}N_{5}O_{2}, with a molecular weight of 417.4 g/mol. The presence of trifluoromethyl and methoxy groups enhances its lipophilicity and biological interactions.

PropertyValue
Molecular FormulaC20H18F3N5O2C_{20}H_{18}F_{3}N_{5}O_{2}
Molecular Weight417.4 g/mol
CAS Number946303-44-2

The mechanism of action for this compound involves the inhibition of specific enzymes or receptors, which can lead to modulation of various biological pathways. The methoxy and trifluoromethyl groups are crucial for enhancing binding affinity to target proteins, potentially leading to therapeutic effects in diseases such as cancer.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, related urea derivatives have shown potent inhibitory effects on fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in various cancers.

A study focused on a related compound (NVP-BGJ398), which demonstrated significant antitumor activity in bladder cancer xenografts overexpressing FGFR3, highlights the potential of this class of compounds in cancer therapy .

Enzyme Inhibition

The compound is also being investigated for its role as an enzyme inhibitor. Urea derivatives have been shown to inhibit enzymes involved in inflammatory pathways, such as COX-2 and sEH (soluble epoxide hydrolase). The structure-activity relationship (SAR) studies suggest that modifications in the aryl groups significantly influence inhibitory potency against these targets .

Case Studies

  • Antitumor Activity : In vivo studies using xenograft models have demonstrated that similar compounds significantly reduce tumor size by inhibiting FGFR signaling pathways.
  • Inflammation Models : Compounds with similar structures have been tested in models of inflammation, where they exhibited reduced levels of pro-inflammatory cytokines such as TNFα and IL-17, indicating their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Structural Analogues in Urea-Based Scaffolds

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Key Substituents Yield (%) Molecular Weight (g/mol) Notable Features
Target Compound 6-Methoxy-2-methylpyrimidin-4-yl; 2-(trifluoromethyl)phenyl - ~438.4* Balanced lipophilicity (CF₃) and hydrogen-bonding capacity (pyrimidine)
Sorafenib Tosylate 4-Chloro-3-(trifluoromethyl)phenyl; pyridinyloxy - 637.0 Clinically approved kinase inhibitor; pyridinyloxy enhances solubility
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (8j) Chloromethylthiazolyl; 2-(trifluoromethyl)phenyl 52.7 412.1 Lower MW; thiazole introduces electrophilic reactivity
1-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-[4-(methyl-pyrimidinylamino)phenyl]urea () 2-Fluoro-5-(trifluoromethyl)phenyl; sulfamoylphenyl-pyrimidine - 575.5 Higher MW; sulfonamide group improves solubility and target specificity
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(pyridinyloxy)phenyl)urea (Sorafenib) 4-Chloro-3-(trifluoromethyl)phenyl; pyridinyloxy - 464.8 Bioisostere of target compound; pyridine vs. pyrimidine electronic differences

*Calculated based on formula C₂₀H₁₈F₃N₅O₂.

Key Differences in Substituents and Activity

Pyrimidine vs. Pyridine Rings: The target compound’s 6-methoxy-2-methylpyrimidine group (vs. The methoxy (-OCH₃) and methyl (-CH₃) groups on the pyrimidine may reduce metabolic oxidation compared to halogenated analogs .

Trifluoromethyl Position :

  • The 2-(trifluoromethyl)phenyl group in the target compound (vs. 3-CF₃ in Sorafenib) alters steric interactions. Ortho-substitution may hinder rotation, improving binding specificity .

The sulfamoylphenyl analog () shows higher molecular weight (575.5 vs. 438.4) due to the sulfonamide, which may improve solubility but reduce cell permeability.

Preparation Methods

Reaction Mechanism and Stepwise Procedure

The most widely employed route involves the sequential reaction of 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)aniline with 2-(trifluoromethyl)phenyl isocyanate. This method leverages the nucleophilic addition of the primary amine to the isocyanate group, forming the urea linkage.

Step 1: Synthesis of 4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)aniline
The pyrimidine-containing aniline derivative is synthesized via a Buchwald-Hartwig amination between 4-iodoaniline and 6-methoxy-2-methylpyrimidin-4-amine, using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as Xantphos in toluene at 110°C for 12 hours.

Step 2: Urea Formation
The aniline intermediate (1.0 equiv) is reacted with 2-(trifluoromethyl)phenyl isocyanate (1.1 equiv) in anhydrous dichloromethane at 0–5°C under nitrogen. Triethylamine (1.5 equiv) is added to scavenge HCl, and the reaction is stirred for 6–8 hours. The product precipitates upon quenching with ice water and is purified via recrystallization from ethanol.

Table 1: Optimization of Isocyanate-Mediated Urea Synthesis

Parameter Optimal Condition Yield (%) Purity (%)
Solvent Dichloromethane 78 98
Temperature 0–5°C 78 98
Base Triethylamine 75 97
Reaction Time 8 hours 78 98

Potassium Cyanate-Based Synthesis Under Acidic Conditions

Direct Coupling of Amines

An alternative method utilizes potassium cyanate (KOCN) in 1 M HCl to form the urea bond directly from 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)aniline and 2-(trifluoromethyl)aniline. This approach avoids isocyanate handling and is conducted in aqueous media.

Procedure:

  • Dissolve 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)aniline (1.0 equiv) and 2-(trifluoromethyl)aniline (1.2 equiv) in 1 M HCl.
  • Add potassium cyanate (2.5 equiv) portion-wise at 25°C.
  • Stir the mixture for 24 hours, then neutralize with NaHCO₃.
  • Extract the product with ethyl acetate and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Table 2: Comparative Analysis of Potassium Cyanate Method

Parameter Condition Yield (%) Purity (%)
Solvent Aqueous HCl 65 95
Temperature 25°C 65 95
Reaction Time 24 hours 65 95
Cyanate Equivalents 2.5 65 95

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

To enhance scalability, the isocyanate route is adapted for continuous flow synthesis. Key advantages include improved heat transfer and reduced reaction times:

  • Reactor Setup : Two feed streams—Stream A (4-((6-methoxy-2-methylpyrimidin-4-yl)amino)aniline in THF) and Stream B (2-(trifluoromethyl)phenyl isocyanate in THF)—are combined in a T-mixer.
  • Conditions : Residence time of 15 minutes at 50°C.
  • Output : The crude product is crystallized inline, achieving a throughput of 5 kg/day with 82% yield.

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis:

  • Method : Ball-mill grinding of 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)aniline and 2-(trifluoromethyl)phenyl isocyanate (1:1 molar ratio) with catalytic K₂CO₃.
  • Outcome : 70% yield in 2 hours, eliminating dichloromethane use.

Critical Analysis of Methodologies

Yield and Purity Trade-offs

  • Isocyanate Route : Higher yields (78%) and purity (98%) but requires hazardous isocyanates.
  • Potassium Cyanate Route : Safer aqueous conditions but lower yields (65%) due to competing side reactions.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what purification methods are recommended?

The synthesis typically involves multi-step reactions:

Coupling Reactions : Reacting a pyrimidinylamine intermediate with aryl isocyanates or carbamoyl chlorides under inert conditions (e.g., nitrogen atmosphere) .

Solvent and Catalyst Optimization : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with bases such as triethylamine to facilitate urea bond formation .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are most effective for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on aromatic rings and urea linkages .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
  • Infrared (IR) Spectroscopy : Identification of urea C=O stretches (~1640–1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Q. How is the compound screened for preliminary biological activity?

  • In Vitro Assays : Enzymatic inhibition studies (e.g., kinase or phosphatase targets) using fluorescence-based assays .
  • Cell-Based Models : Antiproliferative activity evaluated via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

  • Parameter Optimization : Screen reaction temperatures (60–100°C), catalysts (e.g., Pd/C for hydrogenation steps), and solvent ratios using design of experiments (DoE) .
  • Flow Chemistry : Continuous flow systems to enhance reaction control and scalability .

Q. How should researchers resolve contradictions in bioactivity data across similar analogs?

  • Comparative Assays : Test analogs under identical conditions (e.g., same cell line, assay protocol) to isolate substituent effects .
  • Computational Modeling : Molecular docking to compare binding affinities with target proteins (e.g., kinases) and identify steric/electronic conflicts .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Substituent Variation : Synthesize derivatives with modified alkoxy (e.g., ethoxy → isopropoxy) or trifluoromethyl groups to assess potency/selectivity trade-offs .
  • Pharmacophore Mapping : Use X-ray crystallography or NMR to identify critical hydrogen-bonding interactions between the urea moiety and active sites .

Q. What methodologies are critical for in vivo pharmacokinetic profiling?

  • Animal Models : Administer the compound intravenously/orally to rodents, followed by LC-MS/MS analysis of plasma and tissue samples .
  • Key Parameters : Measure bioavailability (F%), half-life (t₁/₂), and volume of distribution (Vd) to assess druggability .

Structural Analogs and Comparative Data

Compound Name Key Structural Variations Observed Biological Effects Reference
1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea Chloro/fluoro substituentsEnhanced kinase inhibition (IC₅₀ = 0.8 μM vs. 2.1 μM in parent)
1-(4-Ethoxyphenyl)-3-(2-methylpyrimidin-4-yl)urea Ethoxy vs. methoxy groupReduced cytotoxicity in MCF-7 cells (IC₅₀ = 15 μM vs. 8 μM)
1-(3-Fluorophenyl)-3-(4-dimethylaminopyrimidin-2-yl)urea Fluorine position shiftImproved solubility (logP = 1.9 vs. 2.5) but lower membrane permeability

Critical Data Contradictions and Resolutions

  • Variability in IC₅₀ Values : Discrepancies in antiproliferative activity may arise from differences in cell culture conditions (e.g., serum concentration, passage number). Standardize protocols across labs .
  • Divergent SAR Trends : Pyrimidine ring substituents (e.g., methoxy vs. dimethylamino) may exhibit opposing effects on solubility and target affinity. Use QSAR models to prioritize analogs .

Methodological Recommendations for Reproducibility

  • Synthetic Replicates : Perform triplicate syntheses with independent purification to confirm yield/purity consistency .
  • Assay Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle controls in all biological experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.